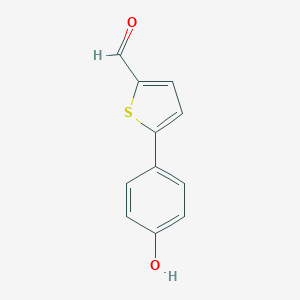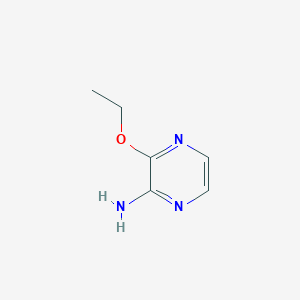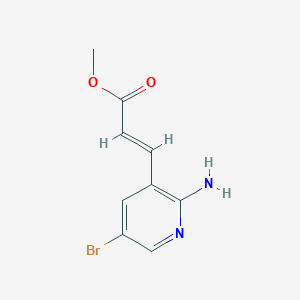
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester (ABPAAME) is a synthetic organic compound with interesting properties, including its ability to act as an inhibitor of enzymes and its potential applications in drug discovery and development. ABPAAME has been studied for its potential use in scientific research and laboratory experiments, and it has been found to possess a number of advantages and limitations.
Applications De Recherche Scientifique
Biotechnological and Chemical Synthesis Applications
The chemical compound 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester, while specific studies directly addressing its applications were not found, is structurally related to several key compounds that play significant roles in biotechnological and chemical synthesis processes. Research in related areas provides insight into potential applications for similar compounds.
Lactic Acid Production and Derivatives : Lactic acid is commercially produced via the fermentation of biomass sugars, leading to a variety of potentially valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. Given its structural similarity to acrylic acid and its derivatives, 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could have implications in these biotechnological processes, potentially serving as a precursor or intermediate in the synthesis of biodegradable polymers or as a feedstock for green chemistry applications (Gao, Ma, & Xu, 2011).
Cinnamic Acid Derivatives and Anticancer Agents : Cinnamic acid and its derivatives, which share a core structure with the acrylic acid group, have been researched for their anticancer potentials. The 3-phenyl acrylic acid functionality provides multiple reactive sites, making these compounds interesting for medicinal research as synthetic antitumor agents. This indicates that compounds like 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester could also be explored for their potential in synthesizing novel anticancer agents, leveraging their reactive sites for medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Polymer Degradation and Stability : Zwitterionic polymers, which include ester or amide (meth)acrylic acid derivatives, exhibit excellent non-fouling properties but often lack biodegradability. The development of degradable zwitterionic materials is crucial for increasing their application potential in biomedicine. Since 3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester is structurally related to acrylic acid, it could contribute to the synthesis of novel biodegradable zwitterionic materials, improving their suitability for biomedical applications (Zheng et al., 2017).
Propriétés
IUPAC Name |
methyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCXHOWXDOKDL-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-bromo-pyridin-3-YL)-acrylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

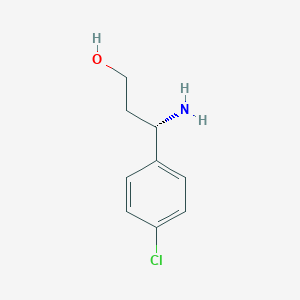
![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

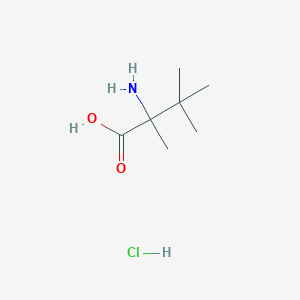

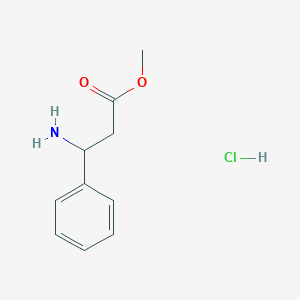

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)


![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

